molecular formula C26H24F2N2O2 B1416121 Unii-ybt9bps2QV CAS No. 2187352-99-2

Unii-ybt9bps2QV

Cat. No. B1416121
M. Wt: 434.5 g/mol
InChI Key: LKIAZDKZPNFTIJ-UHFFFAOYSA-N
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Description

Unii-ybt9bps2QV is a chemical compound with the following properties:




Molecular Structure Analysis

The molecular structure of Unii-ybt9bps2QV consists of 26 carbon atoms, 24 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms. Its precise arrangement and functional groups play a crucial role in its properties and interactions.



Chemical Reactions Analysis

To date, there is limited information on the specific chemical reactions involving Unii-ybt9bps2QV . Researchers should explore its reactivity with various reagents, catalysts, and conditions to elucidate its behavior.



Physical And Chemical Properties Analysis


  • Solubility : Investigate its solubility in different solvents (e.g., water, organic solvents).

  • Melting Point and Boiling Point : Determine its melting and boiling points.

  • Stability : Assess its stability under varying conditions (e.g., temperature, pH).

  • Spectroscopic Properties : Explore its UV-Vis, IR, and NMR spectra.


Safety And Hazards


  • Toxicity : Investigate its toxicity profile, including acute and chronic effects.

  • Handling Precautions : Provide guidelines for safe handling, storage, and disposal.

  • Environmental Impact : Assess its impact on the environment.


Future Directions


  • Biological Studies : Investigate its biological activity, potential therapeutic applications, and target diseases.

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance its efficacy or reduce toxicity.

  • Clinical Trials : If applicable, consider clinical trials to evaluate its safety and efficacy in humans.


properties

IUPAC Name

2-[4-[4-(diethylamino)phenoxy]-3-fluorophenyl]-5-fluoro-3-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24F2N2O2/c1-4-30(5-2)18-10-12-19(13-11-18)32-23-14-9-17(15-21(23)28)25-16(3)26(31)24-20(27)7-6-8-22(24)29-25/h6-15H,4-5H2,1-3H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIAZDKZPNFTIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C3=C(C(=O)C4=C(N3)C=CC=C4F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-ybt9bps2QV

CAS RN

2187352-99-2
Record name RYL-634
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2187352992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RYL-634
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YBT9BPS2QV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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